BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for M-110 in
Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Introduction

The designation "M-110" in cancer research is associated with at least two distinct
investigational therapies: MT-110 (also known as Solitomab or AMG 110), a bispecific T-cell
engager (BiTE®) antibody, and MTX110, a soluble formulation of the histone deacetylase
(HDAC) inhibitor panobinostat. These compounds have different mechanisms of action and are
being investigated in different cancer types. This document provides detailed application notes
and protocols for both MT-110 and MTX110.

Part 1: MT-110 (Solitomab) - A Bispecific T-Cell
Engager for Solid Tumors
Application Note

Mechanism of Action: MT-110, also known as Solitomab, is a bispecific T-cell engager (BITE®)
antibody construct.[1] It is a single-chain protein with two different binding sites: one for the
CD3 receptor on T-cells and another for the Epithelial Cell Adhesion Molecule (EpCAM)
present on the surface of many solid tumor cells.[1][2] EpCAM is frequently overexpressed in
various carcinomas, including gastrointestinal, lung, and ovarian cancers, and its expression is
often associated with a poor prognosis.[2][3][4] By simultaneously binding to a T-cell and a
tumor cell, MT-110 creates a synapse that leads to T-cell activation.[5] The activated T-cell then
releases cytotoxic granules containing perforin and granzymes, which induce apoptosis in the
cancer cell.[5] This process of redirected lysis is independent of major histocompatibility
complex (MHC) class | presentation on the tumor cell.[1]
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Applications in Cancer Research: MT-110 has been investigated for its potential to treat various
EpCAM-positive solid tumors.[3] Preclinical studies have demonstrated its efficacy in
eliminating primary human pancreatic, ovarian, and uterine serous papillary carcinoma cells,
including cancer stem cells.[3][6][7][8] A phase 1 clinical trial has evaluated the safety and
tolerability of solitomab in patients with refractory solid tumors.[4]
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Caption: Mechanism of action of MT-110 (Solitomab).

Data Presentation

Table 1: Preclinical Efficacy of MT-110 (Solitomab) in Ovarian Cancer Models
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Data from a 4-hour chromium-release assay with peripheral blood lymphocytes (PBL) as

effector cells.[6]

Table 2: Grade =3 Treatment-Related Adverse Events in Phase 1 Study of Solitomab

Adverse Event Number of Patients (N=65) Percentage (%)
Diarrhea 6 9.2
Elevated Liver Parameters 8 12.3

Elevated Lipase

Supraventricular Tachycardia 1 15

Data from a phase 1 dose-escalation study in patients with refractory solid tumors.[4]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (Chromium-51 Release Assay)

e Objective: To assess the ability of MT-110 to induce T-cell mediated lysis of EpCAM-positive

tumor cells.
e Materials:
o EpCAM-positive target tumor cells

o Peripheral blood mononuclear cells (PBMCs) as effector cells
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o MT-110 (Solitomab)

o Control BITE® antibody

o Chromium-51 (°*Cr)

o Culture medium (e.g., RPMI-1640 with 10% FBS)
o 96-well U-bottom plates

o Gamma counter

o Methodology:
o Label target tumor cells with >1Cr for 1 hour at 37°C.

o Wash the labeled target cells three times with culture medium to remove unincorporated
1Cr.

o Plate the labeled target cells in a 96-well U-bottom plate at a density of 1 x 10* cells/well.
o Add effector cells (PBMCs) at various effector-to-target (E:T) ratios (e.g., 5:1, 10:1).

o Add MT-110 or control BITE® at various concentrations.

o Incubate the plate for 4 hours at 37°C.

o Centrifuge the plate and collect the supernatant.

o Measure the amount of >1Cr released into the supernatant using a gamma counter.

o Calculate the percentage of specific lysis using the formula: (% Specific Lysis) =
[(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)] x 100.

2. T-Cell Activation Assay

e Objective: To measure the activation of T-cells upon engagement by MT-110.
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o Materials:
o PBMCs or isolated T-cells
o EpCAM-positive tumor cells
o MT-110 (Solitomab)
o Control BITE® antibody

o Fluorescently labeled antibodies against T-cell activation markers (e.g., CD25, HLA-DR)
and T-cell markers (CD4, CD8)

o Flow cytometer
o Methodology:

o Co-culture T-cells and EpCAM-positive tumor cells at a specific E:T ratio in the presence
of MT-110 or control BITE®.

o Incubate for a specified period (e.g., 24-48 hours).

o Harvest the cells and stain with fluorescently labeled antibodies for CD4, CD8, CD25, and
HLA-DR.

o Analyze the cells using a flow cytometer to determine the percentage of CD4+ and CD8+
T-cells expressing the activation markers.

o Calculate the percentage of activated T-cells using the formula: (% Activated T-cells) =
(Number of Marker-Positive T-cells / Total Number of T-cells) x 100.[3][9]

Experimental Workflow
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Caption: Workflow for an in vitro cytotoxicity assay with MT-110.

Part 2: MTX110 - A Soluble Pan-HDAC Inhibitor for
Brain Tumors
Application Note

Mechanism of Action: MTX110 is a water-soluble formulation of panobinostat, a potent pan-
histone deacetylase (pan-HDAC) inhibitor.[10][11] HDACs are enzymes that remove acetyl
groups from histones, leading to chromatin condensation and repression of gene transcription.
By inhibiting HDACSs, panobinostat causes hyperacetylation of histones, which results in a more
relaxed chromatin structure and the expression of genes that can induce cell cycle arrest,
differentiation, and apoptosis in cancer cells.[12][13] Panobinostat has shown preclinical
efficacy against various brain tumor models, including diffuse intrinsic pontine glioma (DIPG)
and glioblastoma.[14][15]

Applications in Cancer Research: A major challenge in treating brain tumors is the blood-brain
barrier (BBB), which limits the penetration of many chemotherapeutic agents. MTX110 is
designed for direct delivery to the tumor via convection-enhanced delivery (CED), a
neurosurgical technique that uses a pressure gradient to distribute the drug throughout the
tumor, bypassing the BBB.[10][16] This approach allows for higher local concentrations of the
drug at the tumor site while minimizing systemic toxicity.[17] Clinical trials are investigating the
safety and efficacy of MTX110 delivered by CED in patients with recurrent glioblastoma and
newly diagnosed DIPG.[18][19]
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Caption: Mechanism of action of MTX110 (Panobinostat).

Data Presentation
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Table 3: Dose Escalation Levels in the PNOCO015 Clinical Trial for DIPG

Dose Level MTX110 - Total Volume (mL) Administration
Concentration (pM) Schedule

! £ 3 Day 1

2 30 6 Day 1 and 2

3 30 8 Day 1 and 2

4 30 10 Day 1 and 2

> 30 12 Day 1 and 2

° 60 12 Day 1 and 2

! 90 12 Day 1 and 2

Data from the PNOCO015 Phase I/l study in children with newly diagnosed DIPG.[10][20]

Table 4: Survival Outcomes in Clinical Trials of MTX110

Cancer Type Number of Patients

Diffuse Midline

Median

Median Overall

Progression-Free
Survival (PFS)

Survival (OS)

. 16.5 months 10 months
Glioma (DMG)
Recurrent
Glioblastoma (Cohort 4 12-13+ months 6-12+ months
A)

Data from phase 1 clinical trials.[17][19][21]

Experimental Protocols

1. Clinical Protocol for MTX110 Administration via Convection-Enhanced Delivery (CED)
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o Objective: To safely and effectively deliver MTX110 directly to a brain tumor. This is a
summary of a clinical protocol and should not be used for patient treatment.

o Patient Population: Patients with newly diagnosed DIPG who have completed radiation
therapy or patients with recurrent glioblastoma.[18][22]

e Procedure:

(¢]

Catheter Placement: Stereotactically place one or more catheters into the tumor under
surgical guidance.

o Drug Formulation: Prepare MTX110 as a sterile, agueous solution of panobinostat, often
co-infused with a contrast agent like gadoteridol to monitor distribution via MRI.[10][18]

o Infusion: Connect the catheters to an external or implantable pump programmed to deliver
the drug at a slow, continuous rate.

o Real-time Monitoring: Use intra-operative or real-time MRI to visualize the distribution of
the infusate and ensure adequate tumor coverage.[18]

o Dosing: Follow a dose-escalation protocol, starting with a low concentration and volume
and gradually increasing in subsequent cycles based on patient tolerance.[10][20]
Treatment cycles are typically repeated every 4-8 weeks.[22]

o Monitoring: Closely monitor patients for adverse events, particularly neurological toxicities.
[18]

Experimental Workflow
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Caption: Workflow for MTX110 administration via CED.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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